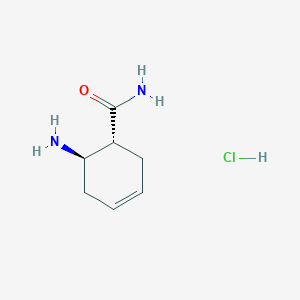![molecular formula C12H21ClN6S B2659917 1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 2320957-16-0](/img/structure/B2659917.png)
1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound consisting of a pyrazole ring fused with a pyrimidine ring . The compound has several functional groups including an aminoethyl group (NH2-CH2-CH2-), an ethylthio group (S-CH2-CH3), and a propyl group (CH2-CH2-CH3) attached to the nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidine ring system, with the various substituents attached to the nitrogen atoms. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including studies on their crystal structure and theoretical physical and chemical properties, have been extensively researched. These studies aim to understand the compounds' molecular framework and their potential biological activities, including antitumor, antifungal, and antibacterial effects (Titi et al., 2020).
Biological Activities
- Research on novel pyrazolopyrimidines derivatives has shown significant potential in anticancer and anti-inflammatory applications. These studies include the synthesis of derivatives and evaluation of their cytotoxic and 5-lipoxygenase inhibition activities, suggesting a promising avenue for developing new therapeutic agents (Rahmouni et al., 2016).
- Another area of interest is the development of pyrimidine linked pyrazole heterocyclics with insecticidal and antibacterial potential, highlighting the compounds' utility in addressing agricultural and microbial resistance challenges (Deohate & Palaspagar, 2020).
Antitubercular and Antimicrobial Studies
- In silico and in vitro studies on homopiperazine-pyrimidine-pyrazole hybrids for antitubercular activity against M. tuberculosis H37Rv strains revealed potent compounds, offering insights into the structural requirements for antitubercular activity and presenting a pathway for further lead modification and drug development (Vavaiya et al., 2022).
Molluscicidal and Anticancer Properties
- Studies have also delved into the synthesis and evaluation of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, offering potential strategies for controlling schistosomiasis by targeting its intermediate host, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Antimicrobial and Anticancer Evaluation
- Synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, as well as synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, have been conducted. These studies underline the significance of such compounds in developing new antibacterial and anticancer treatments (Abdellatif et al., 2014; Azab et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6S.ClH/c1-3-6-14-10-9-8-15-18(7-5-13)11(9)17-12(16-10)19-4-2;/h8H,3-7,13H2,1-2H3,(H,14,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVBSQLMIYKPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

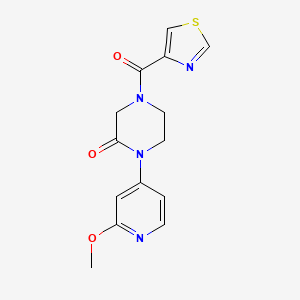
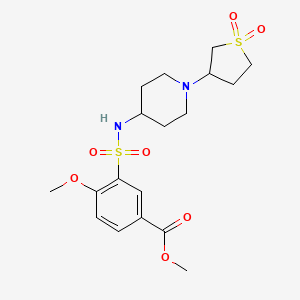
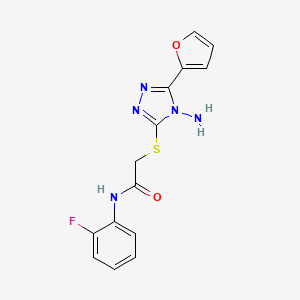
![2-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2659841.png)
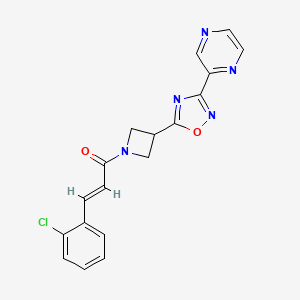
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2659843.png)
![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)
![Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate](/img/structure/B2659847.png)
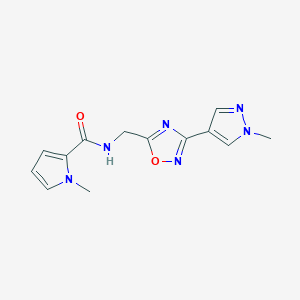
![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)

![Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2659853.png)
